
(4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C15H16BNO3. This compound is known for its unique chemical structure, which includes a boronic acid group attached to a phenyl ring substituted with a carbamoyl group and a fluorine atom. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid typically involves the reaction of 4-bromo-3-fluoroaniline with 2,5-dimethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(4-((2,5-Dimethylphenyl)carbamoyl)-3-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases and kinases.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of (4-((2,5-Dimethylphenyl)carbamoyl)-
特性
分子式 |
C15H15BFNO3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC名 |
[4-[(2,5-dimethylphenyl)carbamoyl]-3-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(16(20)21)8-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
InChIキー |
YDXCYTQCISBDPU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


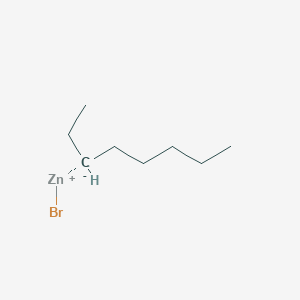
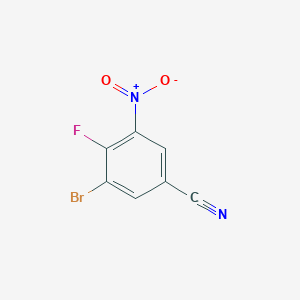
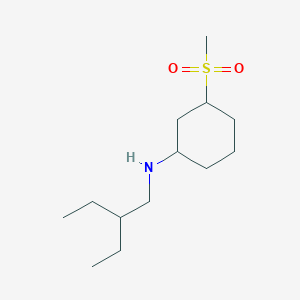

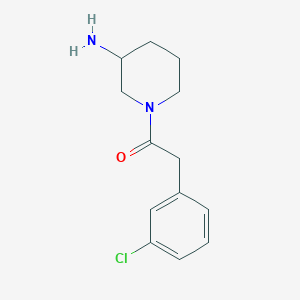
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
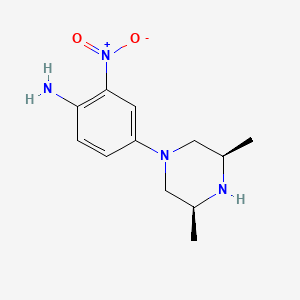
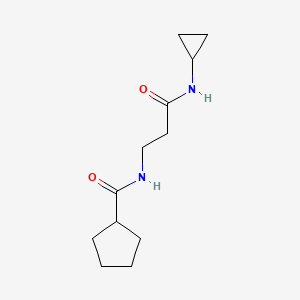

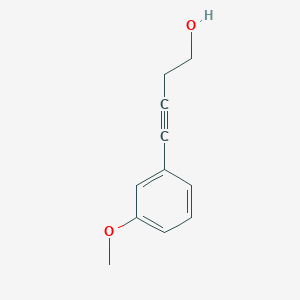
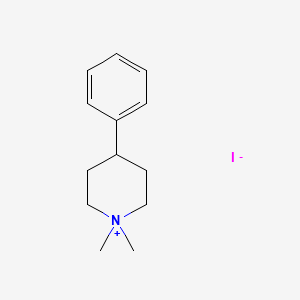

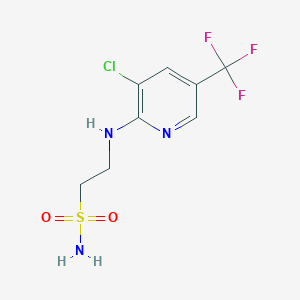
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
